Dermal Absorption Rate: Butyl Salicylate vs. Salicylic Acid and Other Derivatives in Hairless Rat Model
In a comparative in vivo microdialysis study in hairless rats, the percutaneous absorption rate of radiolabeled salicylic compounds was quantified. Butyl salicylate demonstrated the highest absorption rate among the tested compounds, exceeding that of salicylic acid, salicylamide, and diethylamine salicylate [1]. The absorption rank order was [14C]butyl salicylate > [14C]salicylic acid ≥ [14C]salicylamide > [14C]diethylamine salicylate. Additionally, butyl salicylate was completely hydrolyzed to salicylic acid during skin diffusion, a metabolic pathway distinct from the slower hydrolysis observed for shorter-chain esters [2].
| Evidence Dimension | Percutaneous absorption rate (in vivo) |
|---|---|
| Target Compound Data | Highest absorption rate among tested compounds; complete surface depletion within 3 hours |
| Comparator Or Baseline | Salicylic acid, salicylamide, diethylamine salicylate (lower absorption rates; diethylamine salicylate exhibited largest surface depots and slowest penetration) |
| Quantified Difference | Absorption rate order: butyl salicylate > salicylic acid ≥ salicylamide > diethylamine salicylate |
| Conditions | In vivo cutaneous microdialysis in hairless rats; 3-hour post-application measurement |
Why This Matters
Formulators selecting a salicylate ester for topical delivery must consider that butyl salicylate provides the most rapid and complete dermal absorption in this class, which directly impacts both efficacy and systemic exposure calculations.
- [1] Simonsen, L., et al. (2004). Differentiated in vivo skin penetration of salicylic compounds in hairless rats measured by cutaneous microdialysis. European Journal of Pharmaceutical Sciences, 21(2-3), 379-388. View Source
- [2] Simonsen, L., et al. (2004). Differentiated in vivo skin penetration of salicylic compounds in hairless rats measured by cutaneous microdialysis. European Journal of Pharmaceutical Sciences, 21(2-3), 379-388. View Source
